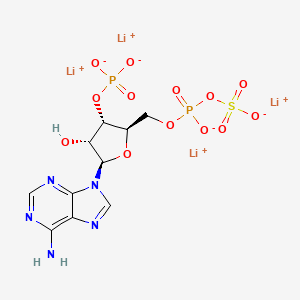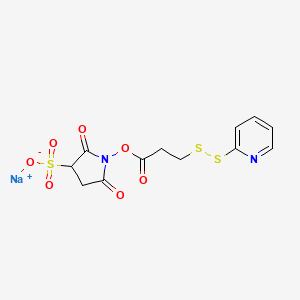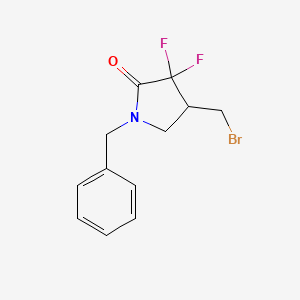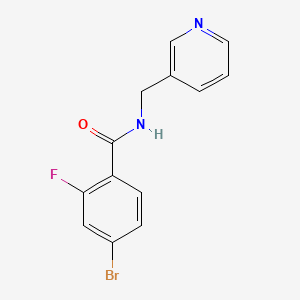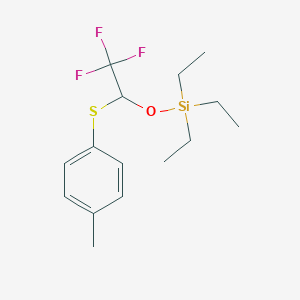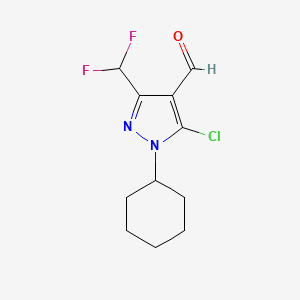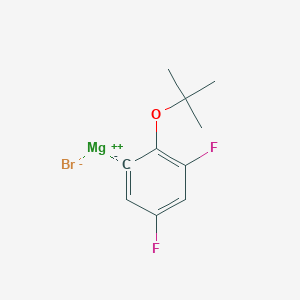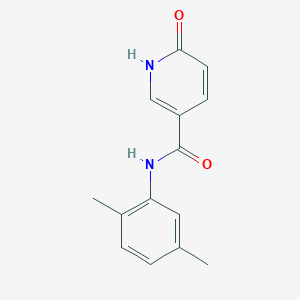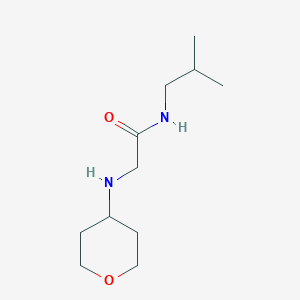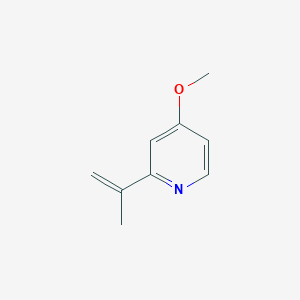
(4-Dimethylaminomethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Dimethylaminomethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminomethyl)phenylzinc bromide typically involves the reaction of (4-Dimethylaminomethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-Dimethylaminomethyl)phenyl bromide+Zn→(4-Dimethylaminomethyl)phenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-Dimethylaminomethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can participate in reduction reactions to form alcohols.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products: The major products formed from these reactions include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Dimethylaminomethyl)phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Dimethylaminomethyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The compound’s zinc center coordinates with the electrophilic carbon, facilitating the formation of new carbon-carbon bonds. This process is crucial in various synthetic pathways, enabling the construction of complex molecular architectures.
Comparación Con Compuestos Similares
- Phenylzinc bromide
- (4-Methylphenyl)zinc bromide
- (4-Methoxyphenyl)zinc bromide
Comparison: (4-Dimethylaminomethyl)phenylzinc bromide is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Propiedades
Fórmula molecular |
C9H12BrNZn |
|---|---|
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
bromozinc(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.BrH.Zn/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PXKGMONOXBQDNJ-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


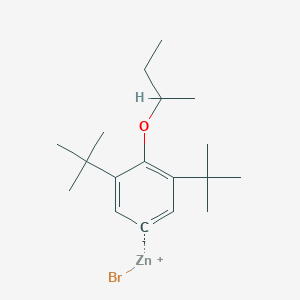
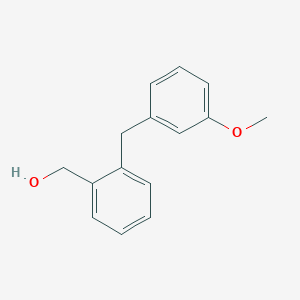

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
